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N-(2-methylpentan-3-yl)aniline
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Overview
Description
N-(2-methylpentan-3-yl)aniline: is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access and provides a unique structure for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-methylpentan-3-yl)aniline can be achieved through hydroamination methods. One innovative approach reported by Baran and coworkers involves the practical olefin hydroamination with nitroarenes . This method provides a straightforward route to access this hindered amine.
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hydroamination techniques, which are scalable and efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: : N-(2-methylpentan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2-methylpentan-3-yl)aniline has several scientific research applications:
Biology: The compound’s unique structure allows for the study of biological interactions and mechanisms.
Medicine: It is used in medicinal chemistry for the development of pharmaceuticals.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methylpentan-3-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound’s hindered amine structure allows it to interact with specific enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(2-methylpentan-2-yl)aniline: Another hindered amine used in organic synthesis and medicinal chemistry.
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: A structurally similar compound with different substituents.
N-(4-(tert-butylamino)phenyl)acetamide: Another compound with a similar hindered amine structure.
Uniqueness: : N-(2-methylpentan-3-yl)aniline is unique due to its specific hindered amine structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for the preparation of drug candidates and other specialized applications .
Biological Activity
N-(2-Methylpentan-3-yl)aniline is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and pharmacological implications based on recent studies.
Chemical Structure and Synthesis
This compound is characterized by its aniline structure, with a 2-methylpentan-3-yl substituent. The synthesis typically involves nucleophilic substitution reactions, which can yield various derivatives with differing biological activities. For instance, the synthesis of N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline has been reported, highlighting its utility as a building block for more complex organic molecules.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activity, particularly in the following areas:
- Antimicrobial Properties : Research suggests that this compound may have antimicrobial effects, potentially inhibiting the growth of certain bacteria.
- Anticancer Potential : There are indications that it may interact with specific molecular targets involved in cancer pathways, suggesting possible applications in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anticancer | Potential interaction with cancer pathways |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of specific functional groups like methylsulfanyl can enhance its binding affinity and specificity, thereby influencing its pharmacological effects.
- Enzyme Interaction Studies : Research has focused on how this compound binds to enzymes involved in metabolic pathways. These studies employ techniques such as molecular docking simulations and in vitro assays to elucidate binding affinities and inhibition mechanisms.
- Receptor Binding : The compound may act as a ligand for certain receptors, modulating their activity and potentially leading to therapeutic effects. Investigations into receptor interactions are ongoing, with promising preliminary results indicating significant engagement with target sites relevant to disease processes.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other anilines that exhibit varying biological activities. A comparative analysis reveals:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-(2-Methylpentan-3-yl)-4-(methylsulfanyl)aniline | Methylsulfanyl group at para position | Enhanced binding properties due to sulfur presence |
3-Fluoro-N-(2-methylpentan-3-yl)aniline | Fluorine substitution on the aromatic ring | Altered electronic properties affecting biological activity |
4-Methoxy-N-(2-methylpentan-3-yl)aniline | Methoxy group instead of methylsulfanyl | Potentially different pharmacodynamics due to functional group variation |
Future Directions and Research Implications
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profiles in living organisms.
- Mechanistic Studies : To delineate the precise biochemical pathways affected by this compound.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity for specific biological targets.
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-(2-methylpentan-3-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-4-12(10(2)3)13-11-8-6-5-7-9-11/h5-10,12-13H,4H2,1-3H3 |
InChI Key |
GQHDRRXQNRYTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=CC=C1 |
Origin of Product |
United States |
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